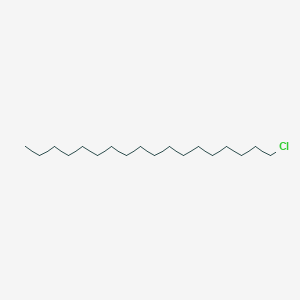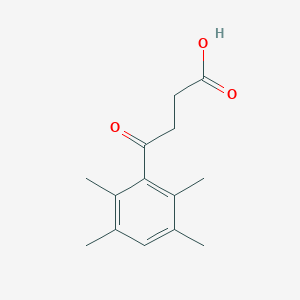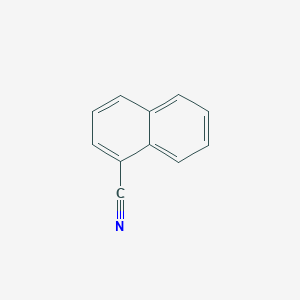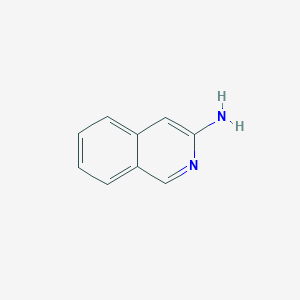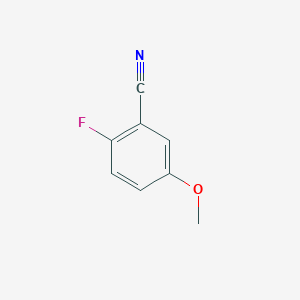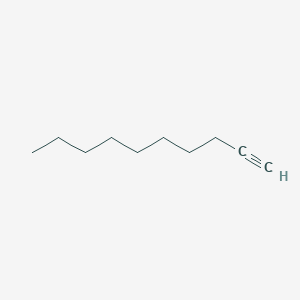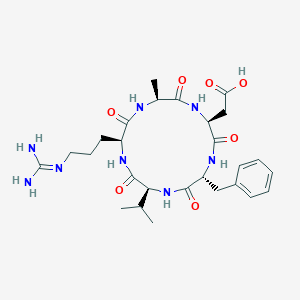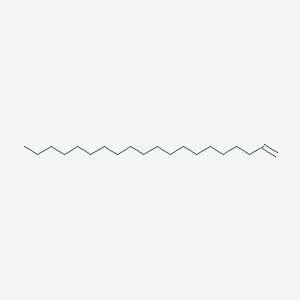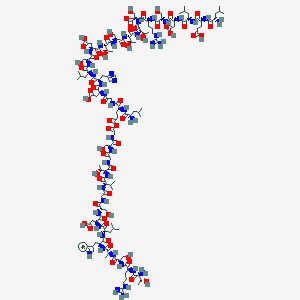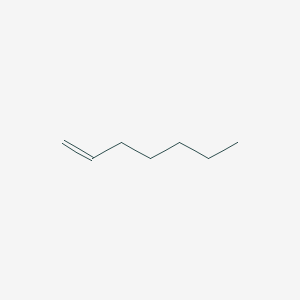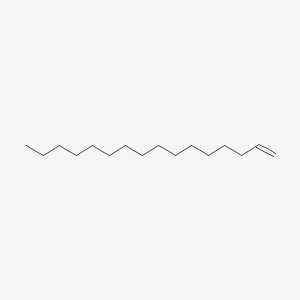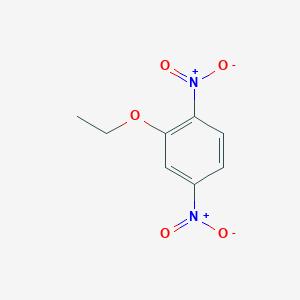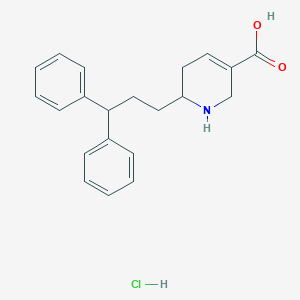
6-(3,3-Diphenylpropyl)guvacine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,3-Diphenylpropyl)guvacine, commonly known as BDPC, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s by a team of researchers at the University of California, Los Angeles (UCLA). BDPC has been studied extensively for its potential applications in various fields, including neuroscience and pharmacology.
作用机制
BDPC acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. BDPC binds to a specific site on the receptor, known as the PCP site, and prevents the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the neuron.
生化和生理效应
BDPC has been shown to have a number of biochemical and physiological effects. In animal models, BDPC has been shown to decrease locomotor activity and increase pain threshold. BDPC has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects. BDPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of using BDPC in lab experiments is its specificity for the NMDA receptor. BDPC binds to a specific site on the receptor, which allows for the selective modulation of NMDA receptor activity. However, one limitation of using BDPC in lab experiments is its potential toxicity. BDPC has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments.
未来方向
For the study of BDPC include the development of more selective and potent NMDA receptor antagonists, investigation of its role in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis.
合成方法
The synthesis of BDPC involves the reaction of 3,3-diphenylpropylamine with 2-aminoindane in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields BDPC as a white crystalline powder with a melting point of 150-152°C. The purity of BDPC can be further enhanced by recrystallization from an appropriate solvent.
科学研究应用
BDPC has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BDPC has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. BDPC has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDPC has been studied for its potential use as a tool compound to study the function of the NMDA receptor.
属性
CAS 编号 |
134420-91-0 |
|---|---|
产品名称 |
6-(3,3-Diphenylpropyl)guvacine |
分子式 |
C21H24ClNO2 |
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H |
InChI 键 |
FCCLVOJEINBTBU-UHFFFAOYSA-N |
SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
规范 SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
同义词 |
6-(3,3-diphenylpropyl)guvacine 6-DDPG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




